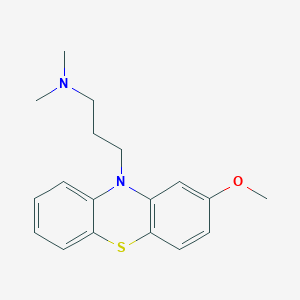

![molecular formula C9H8N2O B141985 8-甲基咪唑并[1,2-a]吡啶-2-甲醛 CAS No. 143982-39-2](/img/structure/B141985.png)

8-甲基咪唑并[1,2-a]吡啶-2-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

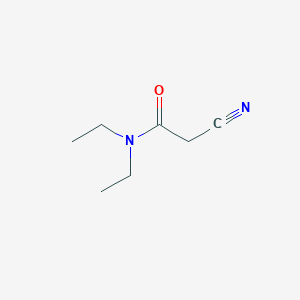

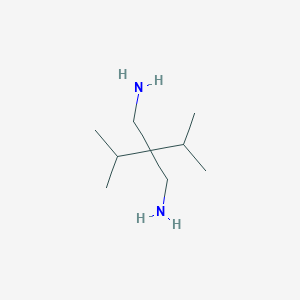

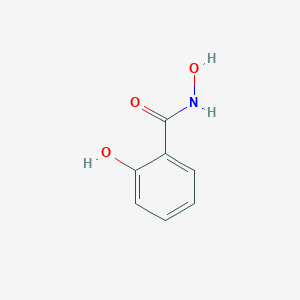

“8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde” is a chemical compound with the molecular formula C9H8N2O . It is a type of imidazo[1,2-a]pyridine, which are considered as privileged structures due to their occurrence in many natural products .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including “8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde”, has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .

Molecular Structure Analysis

The molecular structure of “8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde” is characterized by the presence of an imidazo[1,2-a]pyridine core, which is a fused ring system containing two nitrogen atoms . The molecule also contains a methyl group attached to one of the nitrogen atoms and a carbaldehyde group attached to the pyridine ring .

Chemical Reactions Analysis

The chemical reactions involving “8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde” are strongly dependent on the substituents of both reactants, independent of the catalyst used . The reaction output can be influenced by various factors such as the type of catalyst, reaction conditions, and the nature of the substituents .

科学研究应用

Organic Synthesis

Imidazo[1,2-a]pyridines are synthesized by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is fast, clean, high yielding, and environmentally benign .

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have shown significant potency against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

Anticancer Activity

A series of imidazo[1,2-a]pyridine derivatives have been designed that act against the human PI3 Kα active site and exhibit potent to moderate activity against cancer cell lines such as MCF-7 and HeLa .

Light-Sensitive Dyes and Data Storage

Imidazo[1,2-a]pyridine derivatives are used in light-sensitive dyes and optical media for data storage .

Pesticides and Fungicides

Compounds containing the imidazo[1,2-a]pyridine moiety are used as pesticides and fungicides .

Anti-Inflammatory and Analgesic Activities

Imidazo[1,2-a]pyridine derivatives have been reported to exhibit anti-inflammatory and analgesic activities . These compounds could potentially be developed into therapeutic agents for the treatment of inflammatory diseases and pain.

Antifungal and Antiviral Activities

Imidazo[1,2-a]pyridines have shown promising antifungal and antiviral properties . They could be used in the development of new antifungal and antiviral drugs.

GABA A Receptor Modulators

Some imidazo[1,2-a]pyridine compounds have been described as GABA A receptor modulators . These compounds could potentially be used in the treatment of neurological disorders.

Cyclin-Dependent Kinase (CDK) Inhibitors

Imidazo[1,2-a]pyridines have also been reported to act as cyclin-dependent kinase (CDK) inhibitors . CDKs are crucial for cell cycle regulation, and inhibitors of these kinases have potential applications in cancer therapy.

Calcium Channel Blockers

Some imidazo[1,2-a]pyridine derivatives have been reported to act as calcium channel blockers . These compounds could potentially be used in the treatment of cardiovascular diseases.

Anti-Inflammatory and Antifungal Activities

Imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities such as anti-inflammatory and antifungal .

Hypnotic and Antiviral Activities

These compounds also show promising hypnotic and antiviral properties .

Antitumor and Antiprotozoal Activities

Imidazo[1,2-a]pyridines have been reported to have antitumor and antiprotozoal activities .

Antibacterial and Antipyretic Activities

These compounds are known for their antibacterial and antipyretic properties .

Analgesic and Antiapoptotic Activities

Imidazo[1,2-a]pyridines are also known for their analgesic and antiapoptotic activities .

Anxiolytic Activities

These compounds have been reported to have anxiolytic activities .

安全和危害

属性

IUPAC Name |

8-methylimidazo[1,2-a]pyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-7-3-2-4-11-5-8(6-12)10-9(7)11/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUQFHQQPWQVWSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454938 |

Source

|

| Record name | 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde | |

CAS RN |

143982-39-2 |

Source

|

| Record name | 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

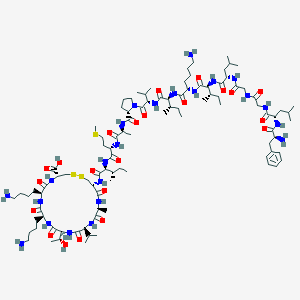

![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B141936.png)